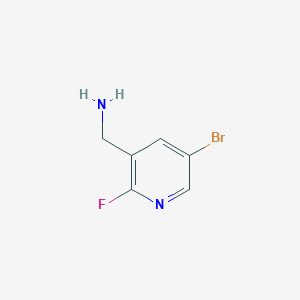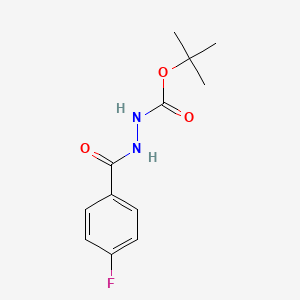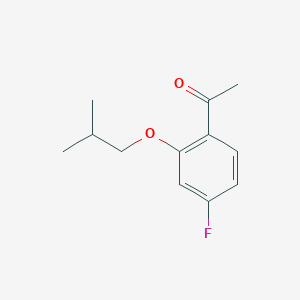
1-(4-Fluoro-2-isobutoxyphenyl)ethanone
Overview
Description
1-(4-Fluoro-2-isobutoxyphenyl)ethanone, also known as FLE, is a chemical compound that belongs to the class of phenyl ketones. It is an organic chemical substance with the molecular formula C12H15FO2 .
Molecular Structure Analysis
The molecular formula of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone is C12H15FO2 . It has an average mass of 210.245 Da and a monoisotopic mass of 210.105606 Da .Physical And Chemical Properties Analysis
The InChI code for 1-(4-isobutoxyphenyl)ethanone is 1S/C12H16O2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13/h4-7,9H,8H2,1-3H3 .Scientific Research Applications
Enantioselective Synthesis
1-(4-Fluoro-2-isobutoxyphenyl)ethanone is utilized in the enantioselective synthesis of (S)-(-)-1-(4-Fluorophenyl)ethanol, an intermediate in the development of a CCR5 chemokine receptor antagonist which can protect against HIV infection. This synthesis involves bioreduction using Daucus carota cells and has been investigated for optimizing transformation conditions in various reaction mediums (ChemChemTech, 2022).
Antimicrobial Activity
Derivatives of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone have been synthesized and tested for antimicrobial activity. Compounds such as 3-{2-[(1-Aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles, originating from this chemical, show potential in combating bacterial and fungal infections (Russian Journal of General Chemistry, 2019).
Synthesis of Novel Schiff Bases
1-(4-Fluoro-2-isobutoxyphenyl)ethanone is also used in the synthesis of novel Schiff bases, which have shown significant antimicrobial activity. These bases are created using techniques like the Gewald synthesis and Vilsmeier-Haack reaction (Heliyon, 2019).
Cytotoxic Studies and Docking Studies
The compound has been utilized in creating derivatives for cytotoxic studies. These studies involve investigating the interactions with human serum albumin and understanding pharmacokinetics for biological applications (Journal of Molecular Structure, 2017).
Enzymatic C-Demethylation
The metabolization of derivatives of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone has been studied in hepatic microsomal systems. These studies provide insights into the enzymatic pathways involved in drug metabolism, specifically focusing on C-demethylation (Drug Metabolism and Disposition, 2008).
Photoremovable Protecting Group for Carboxylic Acids
This chemical is also explored as a photoremovable protecting group for carboxylic acids. The 1-[2-(2-hydroxyalkyl)phenyl]ethanone variant is particularly noted for its efficiency in releasing protected acids upon photolysis, showcasing its potential in photochemical applications (Organic letters, 2003).
properties
IUPAC Name |
1-[4-fluoro-2-(2-methylpropoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c1-8(2)7-15-12-6-10(13)4-5-11(12)9(3)14/h4-6,8H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQMSSOMLGQJTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-2-isobutoxyphenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-bromo-5-chlorophenyl)methyl]cyclopropanamine](/img/structure/B1400882.png)
![4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride](/img/structure/B1400883.png)
![tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1400884.png)
![3-Iodo-7-difluoromethyl-5-(3-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine](/img/structure/B1400886.png)

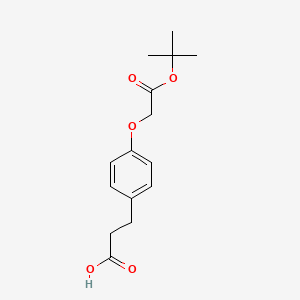
![5-Bromo-2-[3-(tert-butyl-dimethyl-silanyloxy)-pyrrolidin-1-yl]-pyridine](/img/structure/B1400895.png)

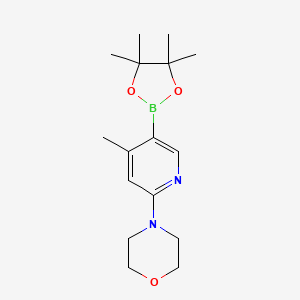
![5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1400898.png)
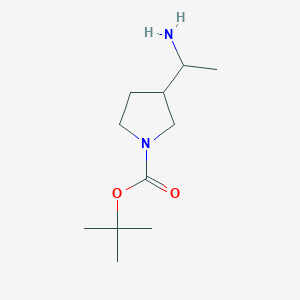
![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-1-ol](/img/structure/B1400902.png)
